molecular formula C30H22FN3O4 B12634111 (3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12634111
M. Wt: 507.5 g/mol
InChI Key: HOTNDFCDXYFCRR-BBYYJEGRSA-N
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Description

(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique structure that includes a spiro linkage, a fluorine atom, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the fluorine atom. Common synthetic routes may involve the use of starting materials such as naphthalene derivatives, pyrrole derivatives, and fluorinated reagents. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • (3aR,6aS)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-C]pyrrole-2,1’-cyclohexan]-6(6AH)-one

Uniqueness

What sets (3aR,6aS)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione apart from similar compounds is its unique combination of a spiro linkage, a fluorine atom, and multiple aromatic rings. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H22FN3O4

Molecular Weight

507.5 g/mol

IUPAC Name

(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C30H22FN3O4/c31-19-8-12-23-22(15-19)30(29(38)32-23)26-25(24(33-30)13-16-5-10-21(35)11-6-16)27(36)34(28(26)37)20-9-7-17-3-1-2-4-18(17)14-20/h1-12,14-15,24-26,33,35H,13H2,(H,32,38)/t24?,25-,26+,30?/m1/s1

InChI Key

HOTNDFCDXYFCRR-BBYYJEGRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CC7=CC=C(C=C7)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CC7=CC=C(C=C7)O

Origin of Product

United States

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